molecular formula C35H28F3NO3S B2827357 2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate CAS No. 76017-77-1

2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate

Cat. No.: B2827357
CAS No.: 76017-77-1
M. Wt: 599.67
InChI Key: VPBYIJSVTZSIMZ-UHFFFAOYSA-M
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Description

2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a complex organic compound that belongs to the class of acridinium salts. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dibenz[c,h]acridinium compounds can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces dihydro derivatives .

Scientific Research Applications

Dibenz[c,h]acridinium compounds have a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dibenz[c,h]acridinium compounds exert their effects often involves interactions with molecular targets such as DNA and proteins. These interactions can lead to changes in the fluorescence properties of the compound, making them useful for detecting and monitoring biological processes. The pathways involved may include the generation of reactive oxygen species (ROS) and the induction of photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-aryl-2,4,6-triphenylpyridinium
  • N-aryl-5,6-dihydro-2,4-diphenylbenzo[h]quinolinium
  • N-aryl-5,6,8,9-tetrahydro-7-phenyldibenzo[c,h]acridinium perchlorates

Uniqueness

Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate stands out due to its unique combination of photophysical properties and chemical reactivity. The presence of the trifluoromethanesulfonate group enhances its solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N.CHF3O3S/c1-23-15-19-27(20-16-23)35-33-28-13-7-5-9-24(28)17-21-30(33)32(26-11-3-2-4-12-26)31-22-18-25-10-6-8-14-29(25)34(31)35;2-1(3,4)8(5,6)7/h2-16,19-20H,17-18,21-22H2,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBYIJSVTZSIMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=C3C(=C(C4=C2C5=CC=CC=C5CC4)C6=CC=CC=C6)CCC7=CC=CC=C73.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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